molecular formula C25H25N3O2S2 B2897910 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 625371-92-8

6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B2897910
M. Wt: 463.61
InChI Key: JZSGQISKKQOQQC-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
BenchChem offers high-quality 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Transition-Metal-Free Synthesis : A study describes a transition-metal-free synthesis method for creating benzothieno[2,3-b]quinolines, which could be structurally related to the target compound. This method involves the annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile, highlighting an innovative approach to synthesizing complex quinoline derivatives (Nowacki & Wojciechowski, 2017).

  • Synthesis of Metal Complexes : Another research focused on the synthesis of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its metal complexes, showcasing the potential of similar tert-butyl substituted compounds in forming stable, hydrophobic metal complexes with unique spectroscopic properties (Efimova et al., 2008).

  • Novel Enzymatic Enhancers : A study on substituted quinolinones introduced a method for synthesizing angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, which could act as novel enzymatic enhancers. This suggests the compound's potential utility in biochemical applications (Abass, 2007).

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Research on rigid P-chiral phosphine ligands, including those with tert-butyl groups, demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenations. This indicates the chemical compound's possible relevance in catalysis and asymmetric synthesis (Imamoto et al., 2012).

Potential Applications

  • Chemosensors for Cations : A study synthesized novel benzimidazoles and benzimidazo[1,2-a]quinolines as potential chemosensors for different cations. This suggests compounds with similar structures might serve as selective sensors for metal ions (Hranjec et al., 2012).

  • Electrochromic Polymers : A polythiophene derivative with tert-butyl and hexylthiophenyl groups showed multichromic properties upon doping, indicating the usefulness of similar compounds in creating electrochromic materials (Ozyurt et al., 2008).

properties

IUPAC Name

6-tert-butyl-2-[(4-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-25(2,3)17-8-11-21-19(13-17)23(22-5-4-12-31-22)20(14-26)24(27-21)32-15-16-6-9-18(10-7-16)28(29)30/h4-7,9-10,12,17H,8,11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSGQISKKQOQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

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